molecular formula C6H7NO4 B11790265 5-Hydroxy-6-oxo-1,2,3,6-tetrahydropyridine-4-carboxylic acid

5-Hydroxy-6-oxo-1,2,3,6-tetrahydropyridine-4-carboxylic acid

Cat. No.: B11790265
M. Wt: 157.12 g/mol
InChI Key: DMZANLIEVLVHQA-UHFFFAOYSA-N
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Description

5-Hydroxy-6-oxo-1,2,3,6-tetrahydropyridine-4-carboxylic acid is a heterocyclic organic compound with the molecular formula C8H11NO4. This compound is known for its unique structure, which includes a pyridine ring that is partially hydrogenated and substituted with hydroxyl and carboxylic acid groups. It is often used in various chemical and pharmaceutical research applications due to its interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Hydroxy-6-oxo-1,2,3,6-tetrahydropyridine-4-carboxylic acid typically involves the reaction of ethyl 5-hydroxy-6-oxo-1,2,3,6-tetrahydropyridine-4-carboxylate with various reagents. One common method includes the use of palladium on carbon as a catalyst in a refluxing solvent such as p-xylene . The reaction conditions often require careful control of temperature and pressure to ensure the desired product is obtained with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for efficiency and cost-effectiveness. The use of continuous flow reactors and automated systems can help in scaling up the production while maintaining the quality of the compound.

Chemical Reactions Analysis

Types of Reactions

5-Hydroxy-6-oxo-1,2,3,6-tetrahydropyridine-4-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group, altering the compound’s properties.

    Substitution: The hydroxyl and carboxylic acid groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various acids and bases for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents like ethanol or water, and sometimes catalysts to enhance the reaction rate.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Scientific Research Applications

5-Hydroxy-6-oxo-1,2,3,6-tetrahydropyridine-4-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Hydroxy-6-oxo-1,2,3,6-tetrahydropyridine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxylic acid groups allow it to form hydrogen bonds and ionic interactions with various enzymes and receptors. These interactions can modulate the activity of these proteins, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 5-Hydroxy-6-oxo-1,2,3,6-tetrahydropyridine-4-carboxylic acid include:

  • Ethyl 5-hydroxy-6-oxo-1,2,3,6-tetrahydropyridine-4-carboxylate
  • 1,2,3,6-Tetrahydropyridine derivatives

Uniqueness

What sets this compound apart from these similar compounds is its specific substitution pattern and the presence of both hydroxyl and carboxylic acid groups. This unique structure gives it distinct chemical properties and reactivity, making it valuable for various research and industrial applications .

Properties

Molecular Formula

C6H7NO4

Molecular Weight

157.12 g/mol

IUPAC Name

5-hydroxy-6-oxo-2,3-dihydro-1H-pyridine-4-carboxylic acid

InChI

InChI=1S/C6H7NO4/c8-4-3(6(10)11)1-2-7-5(4)9/h8H,1-2H2,(H,7,9)(H,10,11)

InChI Key

DMZANLIEVLVHQA-UHFFFAOYSA-N

Canonical SMILES

C1CNC(=O)C(=C1C(=O)O)O

Origin of Product

United States

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